6-Fluoro-4-methyl-3-phenylcoumarin
Overview
Description
6-Fluoro-4-methyl-3-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are characterized by their benzene ring fused to an α-pyrone ring, which imparts unique fluorescence properties. This particular compound, with its specific substitutions, exhibits distinct chemical and physical properties that make it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Coumarins, the class of compounds to which it belongs, are known to interact with a variety of biological targets . These include enzymes, receptors, and other proteins, which play crucial roles in various biochemical processes.
Mode of Action
Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Biochemical Pathways
Coumarins are known to influence a variety of biochemical pathways due to their diverse biological and therapeutic properties .
Pharmacokinetics
The pharmacokinetic properties of coumarins can vary widely depending on their specific chemical structure .
Result of Action
Coumarins have been reported to exhibit a range of biological activities, including anti-hiv, anticancer, antimicrobial, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .
Action Environment
The action of coumarins can be influenced by a variety of factors, including ph, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
6-Fluoro-4-methyl-3-phenylcoumarin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can act as a fluorescent probe, binding to specific proteins and enabling the study of protein dynamics and interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . It also impacts gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of target genes . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can activate or inhibit signaling pathways by interacting with key signaling molecules, such as kinases and phosphatases . These interactions result in downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of inactive or less active metabolites . Long-term studies have indicated that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are often dose-dependent, with a threshold beyond which the adverse effects become pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The metabolic pathways of this compound can influence its biological activity and toxicity, as the metabolites may have different properties compared to the parent compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, this compound can bind to plasma proteins, such as albumin, influencing its distribution and bioavailability . The localization and accumulation of this compound within specific tissues can impact its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects . For instance, this compound can localize to the mitochondria and influence mitochondrial function by interacting with mitochondrial enzymes and proteins . The subcellular localization of this compound is critical for its activity and function, as it determines the specific biomolecules it interacts with and the pathways it modulates .
Preparation Methods
The synthesis of 6-Fluoro-4-methyl-3-phenylcoumarin typically involves the Pechmann condensation reaction. This method includes the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials are 4-methylphenol and ethyl 4-fluoro-3-oxobutanoate. The reaction is carried out under acidic conditions, often using sulfuric acid or aluminum chloride as catalysts . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of green chemistry approaches such as microwave-assisted synthesis .
Chemical Reactions Analysis
6-Fluoro-4-methyl-3-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to alcohols.
Scientific Research Applications
6-Fluoro-4-methyl-3-phenylcoumarin is widely used in scientific research due to its unique properties:
Fluorescence Studies: Its strong fluorescence makes it an excellent candidate for fluorescent labeling of biomolecules, metal ion detection, and pH sensing.
Drug Development: The compound’s structural framework is explored for developing new pharmaceuticals, particularly in the fields of oncology and neurology.
Synthetic Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Comparison with Similar Compounds
6-Fluoro-4-methyl-3-phenylcoumarin can be compared with other coumarin derivatives such as:
4-Methyl-3-phenylcoumarin: Lacks the fluorine substitution, resulting in different fluorescence properties and reactivity.
6-Chloro-4-methyl-3-phenylcoumarin: Similar structure but with chlorine instead of fluorine, leading to variations in chemical behavior and applications.
7-Hydroxy-4-methylcoumarin: Known for its strong fluorescence and is widely used in biochemical assays.
These comparisons highlight the unique properties of this compound, particularly its enhanced fluorescence and specific reactivity due to the presence of the fluorine atom.
Properties
IUPAC Name |
6-fluoro-4-methyl-3-phenylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO2/c1-10-13-9-12(17)7-8-14(13)19-16(18)15(10)11-5-3-2-4-6-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMJHHMAJSWOMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)F)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381000 | |
Record name | 6-Fluoro-4-methyl-3-phenylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288399-91-7 | |
Record name | 6-Fluoro-4-methyl-3-phenylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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